N-Acetylthyroxine

概要

説明

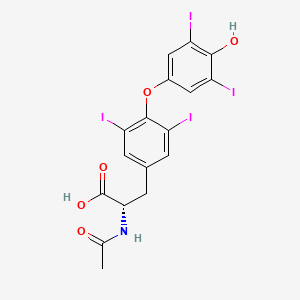

N-Acetyl-L-thyroxine is an acetylated derivative of L-thyroxine, a synthetic form of the thyroid hormone thyroxine

準備方法

合成経路と反応条件: N-アセチル-L-チロキシンは通常、L-チロキシンをアセチル化することによって合成されます。このプロセスは、アミノ酸L-チロシンのヨウ素化から始まり、3,5-ジヨード-L-チロシンを形成します。この中間体は、次に別のヨウ素化チロシン誘導体と結合してL-チロキシンを形成します。 最後のステップでは、制御された条件下で無水酢酸を用いてL-チロキシンをアセチル化し、N-アセチル-L-チロキシンが生成されます .

工業生産方法: N-アセチル-L-チロキシンは、工業的には同様の合成経路に従いますが、より大規模に行われます。このプロセスには、高純度と不純物の最小化を保証するための厳格な品質管理対策が含まれています。 クロマトグラフィーや結晶化などの高度な技術が最終生成物の精製に用いられます .

化学反応の分析

反応の種類: N-アセチル-L-チロキシンは、次のようなさまざまな化学反応を起こします。

酸化: この反応は、酸化誘導体の生成につながる可能性があり、これは異なる生物学的活性を持つ可能性があります。

還元: 還元反応は、N-アセチル-L-チロキシンを脱アセチル化型であるL-チロキシンに変換することができます。

一般的な試薬と条件:

酸化: 酸性条件下での過酸化水素またはその他の酸化剤。

還元: 穏やかな条件下での水素化ホウ素ナトリウムまたはその他の還元剤。

主な生成物:

酸化生成物: N-アセチル-L-チロキシン酸化誘導体。

還元生成物: L-チロキシン。

置換生成物: さまざまなハロゲン化アナログ.

科学的研究の応用

N-アセチル-L-チロキシンは、科学研究においていくつかの応用があります。

化学: 他の甲状腺ホルモンアナログの合成における前駆体として使用されます。

生物学: 甲状腺ホルモンの代謝と調節における役割について研究されています。

医学: 甲状腺関連障害における潜在的な治療効果について調査されています。

作用機序

N-アセチル-L-チロキシンは、標的組織の甲状腺ホルモン受容体に結合することによって効果を発揮します。この結合は、甲状腺ホルモン応答性遺伝子の転写を含む一連の分子イベントを開始します。この化合物は、代謝、成長、発達などのさまざまな生理学的プロセスに影響を与えます。 主要な分子標的としては、甲状腺ホルモン受容体(TR)と甲状腺刺激ホルモン(TSH)受容体が挙げられます .

類似の化合物:

L-チロキシン(T4): N-アセチル-L-チロキシンのもとの化合物で、甲状腺機能低下症の治療に広く使用されています。

トリヨードチロニン(T3): T4よりも生物学的活性が高い別の甲状腺ホルモン。

ジヨードチロニン類: 異なる生物学的活性を持つ甲状腺ホルモンの代謝物。

ヨードチロアミン類: 潜在的な治療的用途を持つアナログ

独自性: N-アセチル-L-チロキシンは、アセチル化された構造のために独特です。これは、もとの化合物であるL-チロキシンと比較して、異なる結合親和性と生物学的活性を付与する可能性があります。 この独自性により、研究や潜在的な治療的用途のための貴重な化合物となります .

類似化合物との比較

L-Thyroxine (T4): The parent compound of N-Acetyl-L-thyroxine, widely used in the treatment of hypothyroidism.

Triiodothyronine (T3): Another thyroid hormone with higher biological activity than T4.

Diiodothyronines: Metabolites of thyroid hormones with distinct biological activities.

Iodothyronamines: Analogues with potential therapeutic applications

Uniqueness: N-Acetyl-L-thyroxine is unique due to its acetylated structure, which may confer different binding affinities and biological activities compared to its parent compound, L-thyroxine. This uniqueness makes it a valuable compound for research and potential therapeutic applications .

生物活性

N-Acetylthyroxine (NAT) is a synthetic derivative of the thyroid hormone thyroxine (T4), which has garnered attention for its potential biological activities and therapeutic applications. This article explores the biological activity of this compound, drawing on diverse research findings, case studies, and data tables to provide a comprehensive overview.

This compound exerts its effects primarily through interactions with thyroid hormone receptors (THRs), particularly the beta isoform (THRB). Upon binding to THRB, NAT influences various metabolic processes by modulating gene expression related to energy metabolism, growth, and development. The activation of THRB has been linked to the regulation of mitochondrial function and biogenesis, which plays a crucial role in cellular energy homeostasis.

Biological Effects

1. Mitochondrial Function:

Research indicates that this compound enhances mitochondrial activity by increasing basal respiration and promoting mitochondrial turnover. Studies have shown that treatment with T4 or its derivatives leads to a significant increase in mitochondrial membrane potential and respiratory capacity, suggesting a robust stimulation of mitochondrial function at physiological doses .

2. Stress Response:

this compound has been identified as an intrinsic factor that triggers mitohormesis—a process where low levels of reactive oxygen species (ROS) stimulate protective responses in cells. Under stress conditions, NAT administration has been shown to enhance stress tolerance in animal models by activating antioxidant pathways and modulating gene expression associated with cellular defense mechanisms .

3. Thyroid Hormone Regulation:

this compound plays a role in regulating thyroid hormone levels, particularly during acute illnesses. In clinical trials involving patients with myocardial infarction, NAC administration was shown to prevent the decrease in serum T3 levels typically observed during nonthyroidal illness syndrome (NTIS), indicating that NAT may have protective effects on thyroid hormone metabolism during critical illness .

Case Studies

Case Study 1: Acute Myocardial Infarction

In a randomized clinical trial involving 67 patients with acute myocardial infarction, those treated with NAC showed a significant attenuation in the decline of serum T3 levels compared to the placebo group. This suggests that this compound may help preserve thyroid hormone concentrations during acute stress events .

Case Study 2: Stress-Induced Responses in Drosophila

A study utilizing Drosophila larvae demonstrated that NAT pretreatment significantly increased stress tolerance by inducing hormetic effects through transient mitochondrial perturbations. This response involved the activation of FoxO transcription factors and subsequent upregulation of antioxidant enzymes, highlighting NAT's potential as a therapeutic agent in stress-related conditions .

Data Table: Summary of Biological Activities

特性

IUPAC Name |

(2S)-2-acetamido-3-[4-(4-hydroxy-3,5-diiodophenoxy)-3,5-diiodophenyl]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13I4NO5/c1-7(23)22-14(17(25)26)4-8-2-12(20)16(13(21)3-8)27-9-5-10(18)15(24)11(19)6-9/h2-3,5-6,14,24H,4H2,1H3,(H,22,23)(H,25,26)/t14-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NERGVJCCFAPEMR-AWEZNQCLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(CC1=CC(=C(C(=C1)I)OC2=CC(=C(C(=C2)I)O)I)I)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H](CC1=CC(=C(C(=C1)I)OC2=CC(=C(C(=C2)I)O)I)I)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13I4NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

818.91 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26041-51-0 | |

| Record name | N-Acetylthyroxine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026041510 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-ACETYLTHYROXINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G10YJB626N | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。